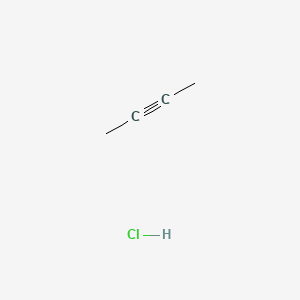
But-2-yne;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the double elimination reaction of dihaloalkanes using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods
Industrial production of but-2-yne typically involves the dehydrohalogenation of 2,3-dichlorobutane using a strong base. This method is efficient and yields high purity but-2-yne .
Chemical Reactions Analysis
Types of Reactions
But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to butane using hydrogen in the presence of a catalyst.
Substitution: But-2-yne reacts with hydrogen chloride to form 2-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Hydrogen chloride (HCl) gas under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Butane.
Substitution: 2-Chlorobutane.
Scientific Research Applications
But-2-yne has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as a building block in organic synthesis and in the production of various chemicals.
Mechanism of Action
The mechanism of action of but-2-yne involves its ability to undergo electrophilic addition reactions. The π electrons of the triple bond attack electrophiles, forming carbocations that can further react with nucleophiles . This mechanism is crucial in its reactions with hydrogen halides and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
1-Butyne: A position isomer of but-2-yne with the triple bond at the first carbon.
1,4-Butynediol: A compound with two hydroxyl groups attached to the butyne structure.
Hexafluoro-2-butyne: A fluorinated derivative of but-2-yne.
Uniqueness
But-2-yne is unique due to its low torsional barrier and its ability to form various products through different types of chemical reactions. Its applications in the synthesis of Vitamin E and other chemicals highlight its versatility and importance in both research and industry .
Properties
CAS No. |
130831-22-0 |
|---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChI Key |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















